Fumaric acid, sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

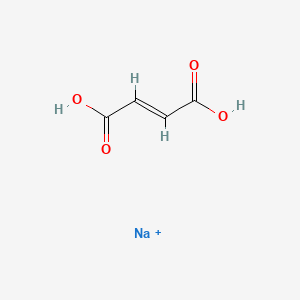

Fumaric acid, sodium salt, also known as Sodium fumarate, is a compound with the molecular formula Na2C4H2O4 . It is the sodium salt of fumaric acid and is used as an acidity regulator in processed foods . It appears as an odorless, white, crystalline powder and is soluble in water .

Synthesis Analysis

Fumaric acid can be produced by the isomerization of maleic acid or glucose fermentation . The isomerization of maleic acid to fumaric acid can be achieved through several different methods. One method is the use of a strong base, such as sodium hydroxide or potassium hydroxide, to convert maleic acid into its salt form. The salt is then heated to a high temperature, causing it to undergo a dehydration reaction to form fumaric acid .Molecular Structure Analysis

Sodium fumarate has a molecular formula of Na2C4H2O4 . Fumaric acid is the trans isomer of butenedioic acid, while maleic acid is the cis isomer .Chemical Reactions Analysis

The thermal behavior of fumaric acid and its sodium salt has been investigated. On heating, sublimation of fumaric acid is observed, while the thermal decomposition of the sodium fumarate occurs with the formation of a mixture of sodium carbonate and carbonaceous residue .Physical And Chemical Properties Analysis

Sodium fumarate appears as an odorless, white, crystalline powder and is soluble in water . Fumaric acid is a crystalline solid which appears as colorless or white in color. Its melting point is 287 degrees C and its density is 1.635 gram per cubic cm .Applications De Recherche Scientifique

Solubility and Crystallization

Fumaric acid and its sodium salts are important in food and polymer industries. Their aqueous solubilities are crucial for crystallization processes, especially in fermentative production from renewable resources. The solubilities of fumaric acid, sodium hydrogen fumarate, and sodium fumarate increase due to increasing polarity and dissociation. A model predicting crystal type and amount as a function of temperature and pH has been developed, which is significant in optimizing production processes (Engel et al., 2013).

Production Efficiency

The economics of using Na2CO3 instead of CaCO3 in fumaric acid production by Rhizopus arrhizus reveals that sodium fumarate production is more efficient. This is because sodium fumarate is soluble, simplifying downstream processing and allowing for the reuse of cells. Despite lower productivity, the Na2CO3 alternative with cell reuse offers a higher rate of return, highlighting the economic advantages in the production process (Gangl et al., 1990).

Environmental Impact and Animal Feed

A study on sodium lauryl sulfate-fumaric acid coupled addition revealed its effectiveness in reducing methanogenesis in ruminant feed, which could have significant environmental implications. This approach also showed positive effects on feed efficiency, indicating potential benefits in animal nutrition (Abdl-Rahman et al., 2009).

Corrosion Inhibition

Sodium salts of fumaric acid have been evaluated as corrosion inhibitors. They exhibit significant reduction in corrosion rate in certain environments, suggesting potential industrial applications in metal protection and preservation (Yang et al., 2018).

Thermal Behavior and Stability

The thermal behavior of sodium fumarate has been studied, revealing its decomposition into sodium carbonate and carbonaceous residue. Understanding the thermal stability and decomposition patterns of sodium fumarate is crucial for its application in various industrial processes (Ionashiro et al., 2012).

Biotechnological Production

The production of fumaric acid from glucose by Rhizopus oryzae has been improved by overexpressing certain genes, increasing fumaric acid yield. This highlights the potential of genetic engineering in enhancing the efficiency of biotechnological production processes (Zhang et al., 2012).

Mécanisme D'action

Target of Action

Fumaric acid, sodium salt primarily targets enzymes involved in the citric acid cycle, such as Malate dehydrogenase, Fumarate reductase flavoprotein subunit, NAD-dependent malic enzyme, mitochondrial, and Fumarylacetoacetase . These enzymes play crucial roles in energy production and metabolic processes within cells.

Mode of Action

this compound interacts with its targets by altering the cellular redox system . It is believed that this compound interferes with the cellular redox system, leading to changes in the activity of the target enzymes .

Biochemical Pathways

this compound affects the citric acid cycle, a crucial biochemical pathway for energy production . It is involved in the pyruvate reductive carboxylation, where pyruvate is produced from monosaccharides, usually glucose, through the common glycolysis metabolism . It also influences the oxidative branch of the citrate cycle in the presence of oxygen .

Pharmacokinetics

It is known that this compound is rapidly converted to monomethylfumarate (mmf) in vivo . The half-life of MMF is 38.7 minutes, and the maximum concentration (Cmax) of MMF is 11.2 μM .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the cellular redox system and the citric acid cycle . By interacting with these systems, this compound can influence energy production and other metabolic processes within cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the antimicrobial effect of this compound on E. coli O157:H7 was enhanced when combined with sodium benzoate in apple cider . Furthermore, the nature and concentration of the solvent can affect the enzymatic transformation of bio-based malic acid to this compound .

Safety and Hazards

Inhalation of fumaric acid, sodium salt may irritate the nose, throat, and upper respiratory tract. Contact may cause skin irritation and may be irritating to the eyes. It may be harmful if swallowed . Fumaric acid and its sodium salts can damage the kidney, digestive system, and liver, and cause flushing .

Analyse Biochimique

Biochemical Properties

Sodium fumarate plays a significant role in biochemical reactions. It is involved in the citric acid cycle, a crucial metabolic pathway that provides high-energy molecules through the oxidation of acetate derived from carbohydrates, fats, and proteins . Sodium fumarate interacts with various enzymes, such as succinate dehydrogenase and fumarase, which are essential for its conversion into other intermediates in the cycle .

Cellular Effects

The effects of sodium fumarate on cells are primarily related to its role in energy production. As part of the citric acid cycle, it contributes to the generation of ATP, the primary energy currency of the cell . This has a broad impact on cellular function, influencing processes ranging from cell signaling pathways to gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of sodium fumarate primarily involves its conversion to malate by the enzyme fumarase . This reaction is part of the citric acid cycle and contributes to the production of NADH, a high-energy molecule. NADH is then used in the electron transport chain to generate ATP, the cell’s main energy source .

Temporal Effects in Laboratory Settings

The effects of sodium fumarate can change over time in laboratory settings. For instance, in a study on the production of fumaric acid in Saccharomyces cerevisiae, the activity of the cytosolic isoenzyme of fumarase increased during the acid production stage . This suggests that the effects of sodium fumarate on cellular metabolism can vary depending on the stage of growth and the specific metabolic state of the cell .

Dosage Effects in Animal Models

The effects of sodium fumarate can vary with dosage in animal models. For example, in a study on Nile tilapia juveniles, dietary supplementation with fumaric acid improved growth, feed efficiency, and protein use . The specific effects observed can depend on the dosage, the species of animal, and the specific conditions of the study .

Metabolic Pathways

Sodium fumarate is involved in the citric acid cycle, a key metabolic pathway . In this cycle, it is converted to malate by the enzyme fumarase . This reaction is part of a series of transformations that convert glucose into carbon dioxide and water, producing high-energy molecules like ATP in the process .

Transport and Distribution

Sodium fumarate is soluble in water , which facilitates its transport and distribution within cells and tissues

Subcellular Localization

The subcellular localization of sodium fumarate is primarily within the mitochondria, where the citric acid cycle takes place . There is also evidence of a cytosolic isoenzyme of fumarase, suggesting that some sodium fumarate may also be present in the cytosol . The specific localization can influence the activity and function of sodium fumarate, as different compartments within the cell can have distinct environments and sets of interacting molecules .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fumaric acid, sodium salt involves the reaction of fumaric acid with sodium hydroxide.", "Starting Materials": [ "Fumaric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve fumaric acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the pH reaches 7-8.", "Filter the solution to remove any impurities.", "Evaporate the solution to dryness to obtain Fumaric acid, sodium salt." ] } | |

Numéro CAS |

7704-73-6 |

Formule moléculaire |

C4H4NaO4 |

Poids moléculaire |

139.06 g/mol |

Nom IUPAC |

sodium;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

Clé InChI |

RYDFXSRVZBYYJV-TYYBGVCCSA-N |

SMILES isomérique |

C(=C/C(=O)O)\C(=O)O.[Na] |

SMILES |

C(=CC(=O)O)C(=O)O.[Na+] |

SMILES canonique |

C(=CC(=O)O)C(=O)O.[Na] |

Autres numéros CAS |

7704-73-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.